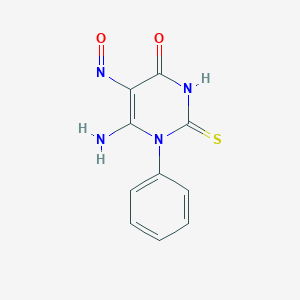

6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

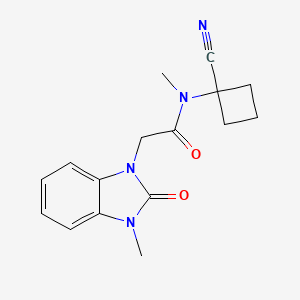

The compound 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has been the subject of various studies due to its interesting chemical and physical properties. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in several studies. For instance, the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was achieved by the reaction of a nitroso precursor with tert-butyl hydroperoxide, leading to the selective oxidation of the nitroso group to a nitro group . This method demonstrates the potential for functional group transformations in the pyrimidine core, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular structure of similar compounds. For example, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed the presence of two types of crystallographically independent molecules with slight geometrical differences . The planes of the nitro and thio groups were found to be parallel to the plane of the heterocyclic fragment, which could suggest similar structural features for the compound of interest.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from their interactions with other molecules. In the case of N-2-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidinyl)-l-methionine, it was found to act as a monoprotic acid and form complexes with Zn(II) and Cd(II) . This indicates that the compound may also exhibit acid-base properties and the ability to coordinate with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. For instance, the IR and 1H NMR spectroscopy of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provided insights into the functional groups present and their chemical environment . The solubility in aromatic hydrocarbons and resistance to air oxygen and moisture were also noted, which could be relevant for the compound of interest.

Aplicaciones Científicas De Investigación

Novel Compounds Synthesis for Variola Virus Treatment

A study by (Gerçek, Jumamyradova, & Senturk, 2022) involved the synthesis of novel compounds, including those related to the chemical structure of interest, for treating variola virus. These compounds were synthesized from environmentally friendly materials and showed promising binding energies, indicating potential as alternatives to FDA-approved drugs.

Heterocyclic Synthesis

The research by (Abdel Reheim, Abdel Hafiz, & Elian, 2016) focused on synthesizing new heterocyclic compounds with expected biological activity. It utilized compounds similar to 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as building blocks, showing their utility in developing biologically active compounds.

Molecular Docking and Pharmacological Studies

In a study by (Lal, Paliwal, & Bagade, 2018), derivatives of this compound were synthesized and evaluated for their antibacterial properties, demonstrating the compound's potential in pharmacological applications.

Spectroscopic, Thermal, and DFT Studies

(Pekparlak et al., 2018) conducted a detailed study on the crystal structure and spectroscopic characteristics of compounds related to this compound, providing insight into their molecular properties and potential applications.

Antimicrobial and Antioxidant Potential

Kumar et al. (2011) synthesized derivatives of a similar compound and evaluated their antimicrobial and antioxidant activities, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Sharma, Kumari, & Kalal, 2011).

Corrosion Inhibition Studies

Research by (Singh, Singh, & Quraishi, 2016) explored the use of thiopyrimidine derivatives, similar to the compound , as effective corrosion inhibitors for mild steel, showcasing the compound's utility in industrial applications.

Propiedades

IUPAC Name |

6-amino-5-nitroso-1-phenyl-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S/c11-8-7(13-16)9(15)12-10(17)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSFOMLZYTWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)